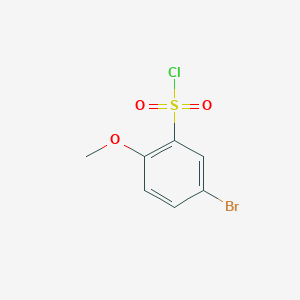

5-Bromo-2-methoxybenzenesulfonyl chloride

描述

Significance of Sulfonyl Chlorides as Synthetic Intermediates in Modern Organic Chemistry

Sulfonyl chlorides are highly valued as powerful electrophiles in organic synthesis. The electron-withdrawing nature of the sulfonyl group renders the chlorine atom an excellent leaving group, facilitating reactions with a wide array of nucleophiles. chemicalbook.com Their most prominent application is in the synthesis of sulfonamides, which are formed through the reaction of a sulfonyl chloride with a primary or secondary amine. achemblock.comcalpaclab.com The sulfonamide functional group is a key pharmacophore found in a multitude of therapeutic agents, including antibiotics, diuretics, and antiviral drugs. moldb.comnih.gov

Beyond sulfonamide formation, sulfonyl chlorides react with alcohols to produce sulfonate esters, which are themselves important intermediates in various chemical transformations. chemicalbook.comtcichemicals.com These compounds are also utilized as sources for sulfenes, sulfonyl, and aryl groups in a range of reactions, including cycloadditions and cross-coupling reactions. sigmaaldrich.com In recent years, their utility has expanded into photocatalysis, where they can generate valuable alkyl and aryl radicals for carbon-carbon bond formation. calpaclab.com This broad reactivity makes sulfonyl chlorides indispensable tools in diverse fields, from drug discovery and agrochemical development to the synthesis of dyes and advanced materials. moldb.comscbt.com

Overview of 5-Bromo-2-methoxybenzenesulfonyl Chloride in Contemporary Academic Research

This compound is a substituted aromatic sulfonyl chloride that serves as a specialized building block in organic synthesis. Its chemical structure, featuring a bromo and a methoxy (B1213986) group on the benzene (B151609) ring, provides specific steric and electronic properties that can be leveraged to create complex target molecules. These substituents offer potential sites for further functionalization, for instance, through cross-coupling reactions at the bromine-substituted position.

The physical and chemical properties of this compound are well-documented and summarized in the table below.

| Property | Value |

|---|---|

| CAS Number | 23095-05-8 |

| Molecular Formula | C₇H₆BrClO₃S |

| Molecular Weight | 285.54 g/mol |

| Melting Point | 115-118 °C |

| Appearance | White to off-white powder/crystal |

In academic and industrial research, this compound is noted for its role as a precursor in the synthesis of complex heterocyclic compounds. sigmaaldrich.com Specifically, it has been identified as a starting material for the preparation of various 1-bromo-3-heteroarylbenzene derivatives, including:

2-(5-bromo-2-methoxyphenyl)benzofuran

2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole

2-(5-bromo-2-methoxyphenyl)benzoxazole sigmaaldrich.com

While detailed procedural data from peer-reviewed academic literature on these specific transformations is not extensively available, the application highlights the compound's utility in constructing molecules that incorporate the "5-bromo-2-methoxyphenyl" scaffold. This structural motif is of significant interest in medicinal chemistry. For instance, related research on methoxy- and bromo-substituted benzenesulphonamides has revealed potent cytotoxic activity against human cancer cell lines, suggesting that compounds derived from this class of reagents are promising candidates for the development of new antitumor agents. nih.govmdpi.com

Research Trajectories and Future Objectives for this compound

The established utility of the 5-bromo-2-methoxyphenyl moiety in bioactive molecules points toward clear future research directions for this compound. A primary objective is the systematic exploration of its synthetic potential.

Future research will likely focus on several key areas:

Library Synthesis and Biological Screening: A significant trajectory involves using this compound to generate large libraries of novel sulfonamides by reacting it with a diverse range of amines. These libraries can then be screened against various biological targets, such as kinases, proteases, and microbial enzymes, to identify new therapeutic leads. The bromo and methoxy groups offer distinct points for diversification, potentially influencing the binding affinity and pharmacokinetic properties of the resulting molecules.

Development of Novel Heterocyclic Scaffolds: Building upon its documented use in synthesizing benzofuran, pyrrole, and benzoxazole derivatives, future work could expand the scope to other heterocyclic systems of medicinal importance. sigmaaldrich.com Research could focus on developing efficient, one-pot, or domino reaction sequences that use this sulfonyl chloride to rapidly construct complex molecular frameworks.

Applications in Materials Science: The rigid and functionalized aromatic structure of derivatives from this compound could be exploited in materials science. For example, the synthesis of novel polymers or organic semiconductors where the electronic properties are tuned by the sulfonyl group and the bromo/methoxy substituents is a plausible research avenue.

The table below outlines potential research findings that could emerge from these future trajectories.

| Research Area | Potential Derivative Class | Objective/Target Application |

|---|---|---|

| Medicinal Chemistry | Novel Sulfonamides | Screening for antibacterial or anticancer activity |

| Medicinal Chemistry | Polycyclic Heterocycles | Development of enzyme inhibitors or receptor antagonists |

| Synthetic Methodology | Functionalized Benzofurans | Optimization of cyclization reactions and yield improvement |

| Materials Science | Conjugated Polymers | Investigation of electronic and photophysical properties |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSBNNRUQYYMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334224 | |

| Record name | 5-Bromo-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23095-05-8 | |

| Record name | 5-Bromo-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 5 Bromo 2 Methoxybenzenesulfonyl Chloride

Established Synthetic Pathways to 5-Bromo-2-methoxybenzenesulfonyl Chloride

The traditional syntheses of this compound rely on well-documented reactions that are widely used in organic chemistry for the preparation of aryl sulfonyl chlorides.

Direct Sulfonylation Methods (e.g., Chlorosulfuric Acid Mediated)

Direct chlorosulfonation is a primary method for synthesizing this compound. This electrophilic aromatic substitution reaction involves treating an activated aromatic ring with chlorosulfuric acid. The precursor for this reaction is 4-bromoanisole (B123540). The methoxy (B1213986) group (-OCH₃) on the aromatic ring is an activating, ortho-, para-directing group. Due to steric hindrance from the methoxy group and the bromine atom, the sulfonyl chloride group is directed to the C5 position, which is ortho to the methoxy group and meta to the bromo group.

A documented laboratory procedure involves the reaction of 4-bromoanisole with chlorosulfuric acid. The reaction is typically performed at a controlled temperature range of 0–25 °C for a short duration, approximately 30 minutes, to yield the desired product. chemicalbook.com The reaction is facilitated because the electron-donating methoxy group makes the aromatic nucleus more susceptible to electrophilic attack. 20.210.105 At low temperatures, chlorosulfonic acid is known to generate the electrophile SO₂Cl⁺, which then attacks the aromatic ring. stackexchange.com

| Precursor | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Chlorosulfuric Acid | 0 - 25 °C, 0.5 h | 75% | chemicalbook.com |

Sandmeyer-Type Sulfonyl Chloride Synthesis from Aniline (B41778) Derivatives

The Sandmeyer reaction provides an alternative route to aryl sulfonyl chlorides from aniline derivatives. numberanalytics.com For the synthesis of this compound, the required precursor is 5-bromo-2-methoxyaniline. The process involves two main steps:

Diazotization : The aromatic amine is converted into a diazonium salt by treating it with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0–5 °C).

Sulfonylation : The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. acs.org This step proceeds via a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by the -SO₂Cl group, releasing nitrogen gas. numberanalytics.com

This method is particularly valuable as it allows for substitution patterns that may not be accessible through direct electrophilic substitution. numberanalytics.com An aqueous process variation uses thionyl chloride as a source for sulfur dioxide, which is generated in situ. acs.orgresearchgate.net

Novel and Sustainable Synthetic Approaches for this compound

Recent research has focused on developing safer and more environmentally friendly methods for the synthesis of sulfonyl chlorides, addressing the challenges associated with handling gaseous sulfur dioxide and harsh reagents.

Utilization of Sulfur Dioxide Surrogates

Gaseous sulfur dioxide is toxic and can be difficult to handle in a laboratory setting. To circumvent this, stable, solid surrogates have been developed. One of the most prominent is the DABCO-bis(sulfur dioxide) adduct, known as DABSO. acs.org DABSO serves as a convenient source of SO₂ for Sandmeyer-type reactions. acs.org The reaction proceeds using the corresponding aniline derivative (5-bromo-2-methoxyaniline), which is converted to its diazonium salt in situ and then reacted with DABSO and a copper catalyst. acs.org This approach is considered inherently safer as it avoids the handling of gaseous SO₂ and can prevent the accumulation of highly energetic diazonium intermediates. acs.org Other inorganic surrogates like sodium metabisulfite (B1197395) (Na₂S₂O₅) have also been explored, though they may require different reaction conditions. sci-hub.se

| Reaction Type | SO₂ Source | Key Features | Reference |

|---|---|---|---|

| Sandmeyer-Type | DABSO | Stable, solid surrogate; mild conditions; inherently safer | acs.org |

| Sandmeyer-Type | Thionyl Chloride / H₂O | In situ generation of SO₂ in an aqueous system | acs.orgresearchgate.net |

| Sandmeyer-Type | Sodium Metabisulfite | Copper-free conditions possible | sci-hub.se |

Transformation from Sulfonate and Sulfonic Acid Precursors

Another synthetic route involves the conversion of a pre-existing sulfonic acid or sulfonate salt into the corresponding sulfonyl chloride. The precursor for this method would be 5-bromo-2-methoxybenzenesulfonic acid or its salt. This transformation is typically achieved by treatment with a chlorinating agent.

Common reagents for this conversion include phosphorus oxychloride or thionyl chloride. researchgate.net A novel, solvent-free approach utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), a stable solid chlorinating agent. In this method, the sulfonic acid is ground with TAPC at room temperature, offering a mild and efficient conversion to the sulfonyl chloride in high yield and purity. lookchem.com This method is notable for its operational simplicity and reduced environmental impact due to the absence of solvent. lookchem.com

| Precursor | Reagent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aryl Sulfonic Acid | TAPC | Solvent-free, 25 °C | High yield, high purity, environmentally friendly | lookchem.com |

| Aryl Sulfonic Acid | Phosphorus Oxychloride | Solvent-free, heating | Traditional method | researchgate.net |

Optimization Strategies for Improved Yield and Purity in Laboratory-Scale Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which is essential for its use in subsequent reactions. Key strategies vary depending on the chosen synthetic pathway.

For Direct Chlorosulfonation: Precise temperature control is critical. Maintaining a low temperature (0–25 °C) minimizes the formation of side products, such as diaryl sulfones, and prevents potential degradation. chemicalbook.comstackexchange.com Careful control of the stoichiometry of chlorosulfuric acid is also important to ensure complete reaction without excessive use of the hazardous reagent.

For Sandmeyer-Type Reactions: The choice of SO₂ source is a key optimization parameter. Using a stable surrogate like DABSO can simplify the procedure and improve safety and control. acs.org For electron-rich anilines, such as 5-bromo-2-methoxyaniline, the corresponding diazonium salts may accumulate at room temperature, posing a safety risk. Increasing the reaction temperature to around 75 °C can ensure full and immediate conversion to the sulfonyl chloride, preventing this accumulation. acs.org The choice of copper catalyst and solvent can also significantly influence reaction outcomes. numberanalytics.com

For Purification: The final purity of the product is highly dependent on the workup and purification method. In some aqueous Sandmeyer processes, the sulfonyl chloride product has low solubility and precipitates directly from the reaction mixture in high purity, which simplifies isolation. researchgate.net For other methods, purification techniques such as recrystallization or Kugelrohr distillation are employed to remove impurities and isolate the final product as a pure solid. acs.org Post-synthesis purification can also be improved by using methods that remove excess reagents in a targeted way, such as neutralizing excess sulfuric acid with barium carbonate to form an easily filterable precipitate. rsc.orgrsc.org

Advanced Reaction Mechanisms and Derivatization Strategies of 5 Bromo 2 Methoxybenzenesulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfur atom in 5-Bromo-2-methoxybenzenesulfonyl chloride is highly electrophilic, making the sulfonyl chloride group susceptible to nucleophilic attack. This reactivity is the basis for the formation of a variety of important sulfur-containing functional groups.

Formation of Sulfonamides and Their Mechanistic Insights

The reaction of this compound with primary or secondary amines is a cornerstone of its utility, leading to the formation of sulfonamides. nih.gov Sulfonamides are a critical class of compounds, notably present in a wide array of pharmaceutical agents. nih.govucl.ac.uk

The generally accepted mechanism for this transformation is a nucleophilic substitution at the sulfur atom. nih.gov The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2-S) pathway. nih.govdntb.gov.ua In this process, the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack occurs concertedly with the departure of the chloride leaving group. nih.govdntb.gov.ua The presence of a base, such as triethylamine (B128534) or pyridine, is often required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the sulfonamide product.

Computational studies using Density Functional Theory (DFT) have provided deeper insights into the mechanism of nucleophilic substitution at sulfonyl chlorides. dntb.gov.uanih.gov These studies support a single transition state for the SN2-type mechanism in chloride-chloride exchange reactions of arenesulfonyl chlorides. dntb.gov.uanih.gov In contrast, analogous fluoride (B91410) exchange reactions may proceed through an addition-elimination mechanism involving a pentacoordinate intermediate. nih.govdntb.gov.ua The reactivity in these substitutions is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov

A variety of amines can be utilized in this reaction, leading to a diverse library of sulfonamide derivatives. The specific reaction conditions, including the choice of solvent and base, can be optimized to achieve high yields. nih.gov

Synthesis of Sulfonyl Esters and Other Functionalized Derivatives

Beyond sulfonamide formation, the sulfonyl chloride moiety of this compound can react with other nucleophiles to generate a range of functionalized derivatives. A key example is the synthesis of sulfonyl esters through the reaction with alcohols. libretexts.org

This reaction, often carried out in the presence of a base like pyridine, proceeds through a mechanism analogous to sulfonamide formation. libretexts.org The alcohol oxygen atom acts as the nucleophile, attacking the sulfonyl group and displacing the chloride ion. libretexts.org This method is valuable for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions. libretexts.org

The reactivity of the sulfonyl chloride group extends to other nucleophiles as well. For instance, reaction with thiols can yield thioesters. Electrochemical methods have also been developed for the synthesis of sulfinic and sulfonic esters from related sulfonyl hydrazides, which involves the generation of sulfonyl radicals as key intermediates. rsc.org

Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom on the aromatic ring of this compound provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for forming bonds to aryl halides. This compound can participate in several important palladium-catalyzed transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. libretexts.orgyoutube.com this compound can serve as the aryl halide partner in this reaction, allowing for the introduction of various aryl or vinyl groups at the 5-position of the benzene (B151609) ring. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. libretexts.org This is often the rate-determining step. numberanalytics.com

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

The choice of palladium precursor, ligand, base, and solvent are all critical for a successful Suzuki-Miyaura coupling. nih.gov A variety of phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and promote the elementary steps of the catalytic cycle. organic-chemistry.org In some cases, the sulfonyl chloride group itself can be used as a coupling partner in Suzuki-type reactions, leading to the formation of diaryl sulfones. chemrevlett.com However, under typical Suzuki-Miyaura conditions targeting the C-Br bond, the sulfonyl chloride moiety generally remains intact. mit.edu

The development of one-pot, two-step procedures combining palladium-catalyzed borylation of aryl halides with subsequent Suzuki-Miyaura coupling has further streamlined the synthesis of biaryl compounds. nih.gov This approach avoids the need to isolate the intermediate boronic ester. nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. alfa-chemistry.comwikipedia.org This reaction provides a direct method for synthesizing arylamines, which are important structures in medicinal chemistry and materials science. numberanalytics.comuwindsor.ca this compound can be used as the aryl halide component in this transformation, allowing for the introduction of an amino group at the 5-position.

The catalytic cycle for the Buchwald-Hartwig amination shares mechanistic similarities with the Suzuki-Miyaura coupling and typically involves: jk-sci.com

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex. numberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. jk-sci.com

Reductive Elimination: The aryl group and the amino group on the palladium complex couple to form the desired C-N bond and regenerate the Pd(0) catalyst. jk-sci.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. jk-sci.com Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and prevent side reactions. mit.edu The reaction is compatible with a wide range of primary and secondary amines. numberanalytics.com

Radical Functionalization Reactions Involving this compound

The sulfonyl chloride group of this compound serves as a versatile precursor for radical species under appropriate conditions. The S-Cl bond can undergo homolytic cleavage, often initiated by photoredox catalysis, heat, or radical initiators, to generate a 5-bromo-2-methoxyphenylsulfonyl radical (ArSO₂•). This highly reactive intermediate can participate in a variety of transformations.

One primary pathway for this sulfonyl radical is its addition to unsaturated systems like alkenes and alkynes, initiating a cascade of radical events. mdpi.com Another significant reaction involves the desulfonylation of the initially formed aryl sulfonyl radical. Under certain conditions, particularly with visible light photocatalysis, the ArSO₂• radical can extrude sulfur dioxide (SO₂) to form a 5-bromo-2-methoxyphenyl radical (Ar•). acs.org This aryl radical is a key intermediate for forming new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the C-Br bond on the aromatic ring provides an additional handle for radical reactions, although it is more commonly targeted in transition-metal-catalyzed processes. Radical-chain reactions can be initiated at sites activated by the substituents on the ring. nih.gov For instance, radical translocation reactions, while more studied in other contexts, could potentially be designed to functionalize specific C-H bonds by leveraging the existing bromine atom as a radical precursor site. nih.gov

The general scheme for the generation of these radical species is outlined below:

Table 1: Generation of Radical Species

| Precursor | Conditions | Radical Species Generated | Subsequent Reactions |

|---|---|---|---|

| This compound | Photocatalysis, Heat, Initiators | 5-bromo-2-methoxyphenylsulfonyl radical | Addition to π-systems, Desulfonylation |

Reactions with Unsaturated Systems (Alkenes, Alkynes, Heteroarenes, Imines, Carbonyl Compounds)

The electrophilic nature of the sulfur atom in the sulfonyl chloride group, along with its ability to participate in radical processes, allows this compound to react with a wide array of unsaturated compounds. magtech.com.cn

Alkenes and Alkynes: The addition of sulfonyl chlorides to alkenes and alkynes is a well-established transformation. magtech.com.cn These reactions can proceed via ionic or radical pathways. In radical additions, a sulfonyl radical adds across the double or triple bond to form a carbon-centered radical, which is then typically trapped by the chlorine atom to yield a β-chloro sulfone. researchgate.net For terminal alkynes, this addition often follows Markovnikov's rule, with the sulfonyl group adding to the less substituted carbon. pressbooks.pub Under photoredox or metal-catalyzed conditions, variations like halosulfonylation can occur, where both the sulfonyl group and a halide are installed across the π-system. mdpi.com

Heteroarenes: Electron-rich heteroarenes can undergo sulfonylation via electrophilic substitution, where the sulfonyl chloride acts as the electrophile, often activated by a Lewis acid. Alternatively, radical pathways can be employed for the sulfonylation of certain heteroaromatic systems.

Imines: The reaction of sulfonyl chlorides with imines is a powerful method for synthesizing nitrogen-containing compounds. magtech.com.cnnih.gov The reaction typically begins with the nucleophilic attack of the imine nitrogen on the sulfonyl chloride, forming an N-sulfonyliminium ion intermediate. researchgate.net This electrophilic intermediate can then be trapped by nucleophiles or undergo cyclization. For example, reactions with certain cyclic imines can lead to ring-opened products or complex rearranged structures. researchgate.net The outcome is highly dependent on the structure of the imine and the reaction conditions. redalyc.org

Carbonyl Compounds: While less common, reactions with carbonyl compounds can be achieved. magtech.com.cn These often require activation of the carbonyl group or the use of specific catalytic systems. Transition metal-catalyzed additions to aldehydes, for instance, can lead to the formation of ketones through a formal C-H bond acylation mechanism, although this is more established for other sulfonyl chloride derivatives. nih.gov

Table 2: Representative Reactions with Unsaturated Systems

| Unsaturated System | Reaction Type | General Product | Notes |

|---|---|---|---|

| Alkene (R-CH=CH₂) | Radical Addition | β-chloro-sulfone | Proceeds via a sulfonyl radical addition followed by chlorine atom transfer. researchgate.net |

| Alkyne (R-C≡CH) | Electrophilic Addition | β-halo vinylsulfone | Follows Markovnikov regioselectivity. pressbooks.pub |

Electrophilic Aromatic Substitution on the Benzene Ring of this compound

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the three existing substituents: the methoxy (B1213986) (-OCH₃), bromo (-Br), and sulfonyl chloride (-SO₂Cl) groups. masterorganicchemistry.com

-OCH₃ group (at C2): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

-Br group (at C5): This is a deactivating, ortho, para-directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles ortho and para through resonance.

-SO₂Cl group (at C1): This is a strongly deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl group.

Position C6: This position is ortho to the powerfully activating -OCH₃ group and meta to the deactivating -Br group. This site is highly favored.

Position C4: This position is para to the activating -OCH₃ group. However, it is also ortho to the deactivating -Br group and meta to the strongly deactivating -SO₂Cl group. Substitution here is possible but likely less favored than at C6.

Position C3: This position is ortho to both the -SO₂Cl and -OCH₃ groups, and meta to the -Br group. Steric hindrance from two adjacent substituents makes this site significantly less accessible.

Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur predominantly at the C6 position.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Influence of -OCH₃ (at C2) | Influence of -Br (at C5) | Influence of -SO₂Cl (at C1) | Predicted Outcome |

|---|---|---|---|---|

| C3 | Ortho (Activating) | Meta (Neutral) | Ortho (Deactivating) | Disfavored (Steric Hindrance) |

| C4 | Para (Activating) | Ortho (Directing) | Meta (Directing) | Possible, but less favored |

| C6 | Ortho (Activating) | Meta (Neutral) | Meta (Directing) | Most Favored Site |

Orthogonal Functionalization Approaches Utilizing the Bromine and Sulfonyl Chloride Groups

The presence of two distinct and chemically addressable functional groups—the carbon-bromine bond and the sulfonyl chloride moiety—makes this compound an excellent substrate for orthogonal functionalization. rsc.org This strategy allows for the selective, stepwise modification of the molecule at two different sites, enabling the synthesis of complex, highly substituted aromatic compounds.

The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles. wikipedia.org Common transformations include:

Reaction with primary or secondary amines: Forms stable sulfonamides (Hinsberg reaction).

Reaction with alcohols: Forms sulfonate esters.

Reaction with water: Hydrolyzes to the corresponding sulfonic acid.

The aryl bromide functionality is a classic handle for transition-metal-catalyzed cross-coupling reactions. These reactions are generally unreactive towards the sulfonyl chloride group under standard conditions. Key examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond. nih.govworktribe.com

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.

Sonogashira Coupling: Reaction with terminal alkynes.

A typical orthogonal strategy would involve first performing a palladium-catalyzed cross-coupling reaction on the C-Br bond. After purification of the coupled product, the sulfonyl chloride group can then be reacted with a suitable nucleophile. This sequential approach provides a powerful route to bi-functional or multi-functional molecules that would be difficult to access through other means. nih.gov

Table 4: Example of a Sequential Orthogonal Functionalization Strategy

| Step | Reaction Type | Reagents | Intermediate/Product | Functional Group Modified |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid (Ar'-B(OH)₂), Pd catalyst, Base | 5-Aryl-2-methoxybenzenesulfonyl chloride | C-Br |

| 2 | Sulfonamide Formation | Primary amine (R-NH₂), Base | 5-Aryl-N-alkyl-2-methoxybenzenesulfonamide | -SO₂Cl |

This sequential modification allows for the introduction of diverse chemical functionalities at both the C5 and C1 positions of the benzene ring, highlighting the synthetic utility of this compound as a versatile building block.

Pharmacological and Biological Applications of 5 Bromo 2 Methoxybenzenesulfonyl Chloride Derivatives

Medicinal Chemistry Lead Compound Development

The development of lead compounds is a critical phase in drug discovery, where initial chemical structures with promising biological activity are identified and optimized. 5-Bromo-2-methoxybenzenesulfonyl chloride is a valuable scaffold in this process, primarily for the synthesis of sulfonamide derivatives, which are a cornerstone of modern pharmacology.

Sulfonamide Derivatives in Drug Discovery and Development

The sulfonamide functional group (-SO2NH-) is a key feature in a multitude of biologically active compounds. ekb.eg Since the discovery of the chemotherapeutic value of Prontosil, the first commercially available antibacterial sulfonamide, this class of compounds has been extensively explored in medicinal chemistry. ekb.eg Sulfonamides are integral to drugs with a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects. ekb.egajchem-b.com

Clinically, sulfonamides are employed to treat conditions like urinary tract infections and gastrointestinal infections. ekb.eg Their mechanism often involves mimicking the structure of p-aminobenzoic acid (PABA), an essential cofactor for bacterial synthesis of folic acid. ekb.egbiolmolchem.com By acting as competitive inhibitors of the enzyme dihydropteroate synthase, they disrupt bacterial growth. biolmolchem.com The versatility of the sulfonamide group allows for its incorporation into various molecular frameworks to modulate pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in drug design. ajchem-b.combiolmolchem.com The synthesis of these derivatives often involves the reaction of a sulfonyl chloride, such as this compound, with a primary or secondary amine. ajchem-b.com

Antimicrobial and Antibiotic Agents Derived from this compound

The sulfonamide moiety, readily derivable from this compound, is a cornerstone of many antimicrobial agents. ekb.egbiolmolchem.com While only a fraction of synthesized sulfonamides exhibit high antibacterial activity with low toxicity, compounds like sulfapyridine and sulfaacetamide have been notable successes. biolmolchem.com The development of resistance and the need for new therapeutic options continue to drive research into novel sulfonamide-based antimicrobials.

The strategic design of new agents is crucial. For instance, studies on naphthalene-chalcone hybrids have shown that specific derivatives can exhibit significant antibacterial activity against strains like S. aureus and S. epidermis. nih.gov This highlights the potential for creating hybrid molecules that combine the sulfonamide pharmacophore with other active scaffolds to develop new classes of potent antimicrobial and antibiotic agents.

Anticancer and Cytotoxic Compounds

Derivatives of benzenesulfonamides are actively investigated for their potential as anticancer agents. nih.gov A key strategy involves the inhibition of carbonic anhydrase (CA) enzymes, particularly isoform IX (hCA IX), which is overexpressed in many solid hypoxic tumors and has limited presence in normal tissues. nih.gov This differential expression makes hCA IX an excellent target for selective anticancer therapies. Research has shown that novel benzenesulfonamide derivatives can act as potent inhibitors of hCA IX. nih.gov

In addition to enzyme inhibition, other mechanisms are also explored. For example, certain newly synthesized N-benzyl-5-bromoindolin-2-one derivatives have demonstrated anti-proliferative effects against human lung (A-549) and breast (MCF-7) cancer cell lines. mdpi.com Some of these compounds were found to induce cell cycle arrest and apoptosis. nih.govmdpi.com Similarly, novel 1,3-oxazole derivatives have shown cytostatic or cytotoxic activity against various cancer cell lines, including those of the central nervous system and non-small cell lung cancer. biointerfaceresearch.com

| Compound | Target/Cell Line | Activity (IC50 / GI%) | Reference |

|---|---|---|---|

| Compound 12d (1,3,5-triazinyl benzenesulfonamide) | Breast Cancer (MDA-MB-468) | 62% GI | nih.gov |

| Compound 12i (1,3,5-triazinyl benzenesulfonamide) | hCA IX Inhibition | 38.8 nM (Ki) | nih.gov |

| Compound 2j (Naphthalene-chalcone derivative) | Lung Cancer (A549) | 7.835 µM | nih.gov |

| Compound 7d (1-benzyl-5-bromo-3-hydrazonoindolin-2-one) | Breast Cancer (MCF-7) | 1.55 µM | mdpi.com |

Enzyme Inhibition Studies (e.g., α-Glucosidase, TNF-α Converting Enzyme)

Enzyme inhibition is a fundamental strategy in drug development. Derivatives originating from scaffolds like this compound are evaluated against various enzymatic targets.

α-Glucosidase Inhibition: α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. mdpi.com Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, which is a primary goal in managing type 2 diabetes mellitus. mdpi.comnih.gov Acarbose is a standard drug used for this purpose, but researchers are continually seeking new inhibitors with improved efficacy and fewer side effects. nih.gov

Novel synthetic compounds, such as 1,2-benzothiazine derivatives, have been identified as potent inhibitors of the α-glucosidase enzyme. mdpi.com In one study, several newly synthesized derivatives showed significantly better inhibitory activity than the standard drug, acarbose. mdpi.com

Glucocorticoid Receptor Ligands and Their Functional Characterization

Glucocorticoids are potent anti-inflammatory agents, but their use is often limited by significant side effects. nih.gov Their therapeutic actions are mediated through the glucocorticoid receptor (GR), a protein that regulates gene expression. nih.govnih.gov The traditional understanding is that the anti-inflammatory benefits arise from the repression of pro-inflammatory genes (transrepression), while adverse metabolic effects result from the activation of other genes (transactivation). nih.gov

A major goal in medicinal chemistry is to develop selective GR ligands, or modulators, that can separate these two functions—retaining anti-inflammatory activity while minimizing side effects. nih.gov Research has led to the development of non-steroidal GR ligands that exhibit a different profile from conventional glucocorticoids. For example, the compound LGD5552 was shown to bind the GR efficiently and strongly repress inflammatory gene expression, but it did not activate some genes that are typically regulated by traditional glucocorticoids. nih.gov This differential activity may be due to more efficient binding of corepressor proteins. nih.gov Such compounds represent a promising path toward safer anti-inflammatory therapies. nih.gov

Bioactivity Profiling and Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. gardp.org They involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. gardp.orgdrugdesign.org This process is essential for optimizing a lead compound to enhance its potency, improve selectivity, and reduce toxicity. gardp.org

In the context of derivatives from this compound, SAR studies would involve synthesizing a series of analogs and evaluating their biological effects. For example, one could investigate how altering the amine component reacted with the sulfonyl chloride affects the resulting sulfonamide's antimicrobial or anticancer activity.

Key aspects of SAR analysis include:

Substitution Effects: Examining the impact of different substituents on the aromatic rings. For instance, studies on some inhibitors have shown that halogen substitutions (e.g., fluoro, chloro, bromo) can be more potent than alkyl substitutions. nih.gov The position of the substituent (ortho, meta, para) is also critical.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties. This can help improve the compound's metabolic stability or binding affinity. For example, replacing a flexible amide linker with a more rigid triazole ring can alter the conformational properties of a molecule and impact its activity. nih.gov

Pharmacophore Identification: Pinpointing the essential structural features required for biological activity. For sulfonamides, the -SO2NH- group is often a critical part of the pharmacophore.

| Structural Modification | General Observation | Potential Outcome | Reference Principle |

|---|---|---|---|

| Addition of electron-withdrawing groups (e.g., -Cl, -NO2) to an aromatic ring | Can alter electronic properties and binding interactions. | Increased or decreased enzyme inhibitory activity. | mdpi.com |

| Variation of alkyl chain length in a substituent | Affects hydrophobicity and fit within a binding pocket. | Optimal chain length can maximize potency. | drugdesign.org |

| Replacement of a benzene (B151609) ring with a heterocycle (e.g., pyrazole, isoxazole) | Introduces new hydrogen bonding possibilities and alters geometry. | Improved binding affinity and selectivity. | nih.gov |

| Changing the position of a substituent (ortho vs. para) | Alters the molecule's conformation and steric interactions. | Can lead to significant differences in biological activity. | nih.gov |

By methodically applying SAR principles, medicinal chemists can rationally design and synthesize new derivatives of this compound with enhanced therapeutic potential.

Elucidation of Interactions with Biomolecules and Influence on Cellular Pathways

Derivatives of this compound have been identified as potent cytotoxic agents, with detailed studies revealing their interactions with key biomolecules and subsequent influence on critical cellular pathways. Research has primarily focused on a series of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides, which incorporate the 5-bromo-2-methoxybenzenesulfonyl moiety, to elucidate their mechanism of action against cancer cells.

Interaction with Tubulin

A significant finding is the identification of tubulin as the primary molecular target for these compounds nih.govsemanticscholar.org. Specifically, certain brominated derivatives have been shown to inhibit the polymerization of microtubular proteins nih.gov. This interaction is crucial as microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a vital role in cell division. By binding to tubulin, these derivatives disrupt the dynamic instability of microtubules, which is necessary for their proper function.

Docking studies have suggested that these benzenesulphonamide derivatives bind to the colchicine site on tubulin semanticscholar.orgtandfonline.com. This binding interferes with the formation of the mitotic spindle, a critical apparatus for the segregation of chromosomes during mitosis. The disruption of microtubule dynamics ultimately leads to a halt in the cell cycle, preventing the proliferation of cancer cells.

Influence on Cellular Pathways

The interaction of these derivatives with tubulin triggers a cascade of events that profoundly affect cellular pathways, leading to anticancer effects.

Cell Cycle Arrest: A primary consequence of microtubule disruption is the arrest of the cell cycle at the G2/M phase nih.gov. This checkpoint is a critical control point in the cell cycle that ensures proper spindle formation before the cell enters mitosis. By interfering with microtubule polymerization, the derivatives activate the spindle assembly checkpoint, preventing cells from progressing into anaphase and leading to a mitotic arrest nih.gov. This is a common mechanism for many tubulin-targeting anticancer agents.

Induction of Apoptosis: Prolonged mitotic arrest induced by the disruption of microtubule function often leads to programmed cell death, or apoptosis. It has been observed that treatment with potent derivatives from this class triggers apoptotic cell death nih.govsemanticscholar.org. This indicates that the sustained G2/M arrest signals the cell to initiate the apoptotic cascade, a key pathway for eliminating cancerous cells.

Autophagy Induction: In addition to apoptosis, these compounds have also been found to induce autophagy nih.govsemanticscholar.org. Autophagy is a cellular process involving the degradation of a cell's own components. While its role in cancer therapy can be complex, in this context, it is observed alongside apoptosis as a response to the cellular stress caused by microtubule disruption.

The following table summarizes the interactions and cellular effects of representative derivatives:

| Derivative Class | Biomolecular Target | Cellular Pathway(s) Affected | Outcome |

| 4-Bromo-2,5-dimethoxyphenyl benzenesulphonamides | Tubulin | - Microtubule Polymerization- Cell Cycle Progression- Apoptosis- Autophagy | - Inhibition of microtubule formation- G2/M phase arrest- Induction of programmed cell death- Induction of cellular self-degradation |

Notably, co-treatment with verapamil, a multidrug resistance (MDR) inhibitor, suggests that these compounds are not substrates for MDR pumps, which is a favorable characteristic for potential anticancer agents nih.govsemanticscholar.org.

常见问题

Q. What are the common synthetic applications of 5-bromo-2-methoxybenzenesulfonyl chloride in organic chemistry?

This sulfonyl chloride is widely used as a sulfonylation reagent, particularly in synthesizing sulfonamide derivatives. For example, it reacts with amines like 2-amino-4-chlorophenol under mild conditions (room temperature, dichloromethane solvent, and a base such as triethylamine) to form N-substituted sulfonamides . The bromine substituent provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki–Miyaura coupling) to introduce aryl or heteroaryl groups .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE): Impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact .

- Ventilation: Use in a fume hood to prevent inhalation of vapors.

- Storage: Keep away from moisture and incompatible substances (e.g., strong bases, oxidizers) .

- First Aid: Immediate washing with water for skin contact and artificial respiration if inhaled .

Q. Which analytical methods validate the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and aromatic proton environments .

- Liquid Chromatography-Mass Spectrometry (LCMS): Verifies molecular weight and purity (≥95% in most synthetic studies) .

- X-ray Crystallography: Resolves stereochemical ambiguities in derivatives (e.g., single-crystal analysis of intermediates) .

Advanced Research Questions

Q. How can reaction yields be optimized in sulfonamide synthesis using this reagent?

- Solvent Choice: Dichloromethane or THF minimizes side reactions.

- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion .

- Temperature Control: Reactions at 0–25°C prevent decomposition.

- Workup: Purification via silica gel chromatography or recrystallization improves yield and purity .

Q. What strategies address contradictory spectral data during characterization?

- Multi-Technique Cross-Validation: Combine NMR, LCMS, and IR to resolve ambiguities (e.g., distinguishing regioisomers).

- Deuteration Experiments: Use deuterated solvents to eliminate solvent peaks in NMR .

- Computational Modeling: Predict NMR chemical shifts using DFT calculations to match experimental data .

Q. How does the bromine substituent influence reactivity in derivative design?

The bromine atom:

- Facilitates Cross-Coupling: Acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki coupling with boronic acids) to introduce diverse substituents .

- Affects Electronic Properties: Electron-withdrawing effects enhance electrophilicity of the sulfonyl group, accelerating nucleophilic attacks by amines .

- Enables Halogen Bonding: Influces crystal packing in solid-state studies, relevant for material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。